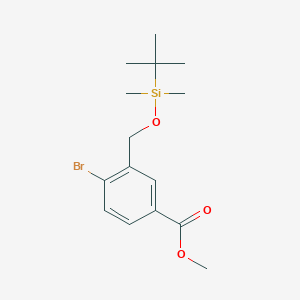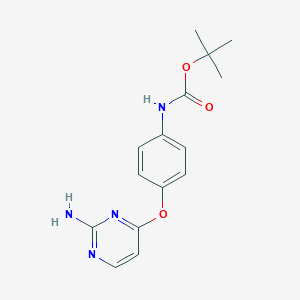
Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, an aminopyrimidine moiety, and a phenylcarbamate linkage. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . This reaction yields the desired compound in excellent yields. The structures of the synthesized compounds are characterized using spectroscopic techniques such as NMR and IR spectroscopy.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenylcarbamates.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(substituted benzamido) phenylcarbamate: Known for its anti-inflammatory activity.
Tert-butyl 2,4-disubstituted carboxamido phenylcarbamate: Evaluated for antimicrobial activity.
Uniqueness
Tert-butyl 4-(2-aminopyrimidin-4-yloxy)phenylcarbamate is unique due to its specific structure, which combines an aminopyrimidine moiety with a phenylcarbamate linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H18N4O3 |
|---|---|
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-aminopyrimidin-4-yl)oxyphenyl]carbamate |
InChI |
InChI=1S/C15H18N4O3/c1-15(2,3)22-14(20)18-10-4-6-11(7-5-10)21-12-8-9-17-13(16)19-12/h4-9H,1-3H3,(H,18,20)(H2,16,17,19) |
Clave InChI |
SLRPLAYTYOWLMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=NC(=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






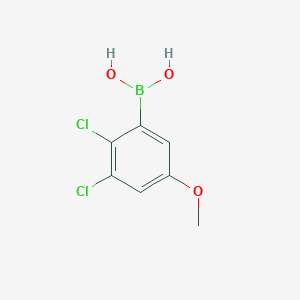
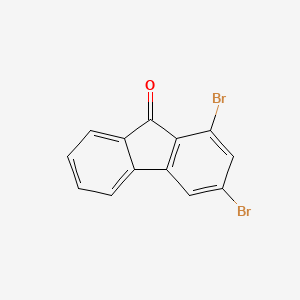
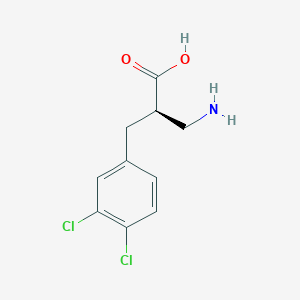
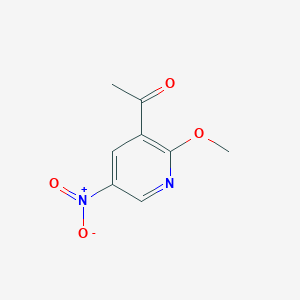
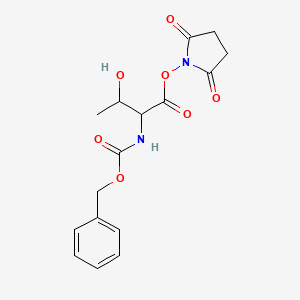
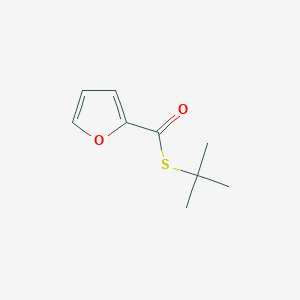
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)

